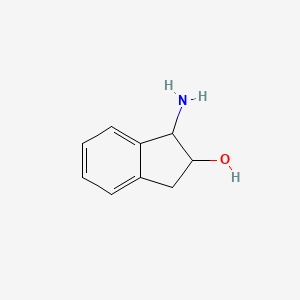

1-Amino-2-indanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPKSXMQWBYUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869736 | |

| Record name | 1-Amino-2,3-dihydro-1H-inden-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74165-73-4 | |

| Record name | 1-Amino-2-indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74165-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-1-Amino-2-indanol: Physical Properties, Hazards, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and associated hazards of cis-1-amino-2-indanol, a critical chiral building block in pharmaceutical synthesis. Notably, it is a key intermediate in the production of Indinavir, a potent HIV protease inhibitor[1][2]. The data herein is compiled for the (1S,2R)-(-) and (1R,2S)-(+) enantiomers, which are the most commercially relevant forms.

Physical and Chemical Properties

The physical and chemical characteristics of cis-1-amino-2-indanol are crucial for its application in synthesis, purification, and formulation. The following table summarizes key quantitative data for the enantiomerically pure forms.

| Property | Value | Source(s) |

| IUPAC Name | (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | [3] |

| Molecular Formula | C₉H₁₁NO | [4][5] |

| Molecular Weight | 149.19 g/mol | [3][6] |

| CAS Number | 126456-43-7 for (1S,2R)-(-) enantiomer136030-00-7 for (1R,2S)-(+) enantiomer | [4][7] |

| Appearance | White to cream or light beige powder/crystal powder | [4][8][9] |

| Melting Point | 117-121 °C | [1][6][8][10][11] |

| Boiling Point | 290.03 °C at 760 mmHg (Estimate) | [8] |

| Solubility | Slightly soluble in water; Soluble in Methanol | [8][9][10] |

| Density | 1.212 g/cm³ (Estimate) | [8] |

| Specific Rotation | [α]22/D -62° (c=0.5 in chloroform) for (1S,2R) | [4][9] |

| [α]22/D +63° (c=0.2 in chloroform) for (1R,2S) | [11] | |

| Vapor Pressure | 0.001 mmHg at 25°C | [8][9] |

| Flash Point | 129.2 °C (Estimate) | [8][9] |

| pKa | 14.79 ± 0.40 (Predicted) | [8] |

Hazard Identification and Safety

Understanding the hazards associated with cis-1-amino-2-indanol is fundamental to its safe handling in a laboratory or manufacturing setting. The following information is derived from aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data.

| Hazard Category | Details | Source(s) |

| GHS Pictogram |  | [8][9][12] |

| Signal Word | Warning | [6][10] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][6][9][10] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. | [6][9][13] |

| Hazard Classifications | Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | [6][9][12][13] |

| Incompatible Materials | Acids, Bases, Strong oxidizing agents, Halogenated agents. | [13] |

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling cis-1-amino-2-indanol:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[14]

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[14]

-

Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved N95 dust mask or a full-face respirator.[6][14]

Experimental Protocols & Methodologies

While specific analytical protocols are method- and instrument-dependent, the following sections outline the general methodologies for determining key physical properties cited in this guide.

General Protocol for Melting Point Determination

The melting point is a critical indicator of purity. A common method is the use of a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry cis-1-amino-2-indanol powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Heating Ramp: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (117-121°C).

-

Observation: The heating rate is then slowed to 1-2°C per minute. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.[4]

-

Purity Correlation: A sharp melting range (e.g., < 2°C) typically indicates high purity, whereas a broad range suggests the presence of impurities.

General Protocol for Purity Assay by Gas Chromatography (GC)

Gas chromatography is frequently used to determine the enantiomeric excess (ee) and overall purity of chiral compounds like cis-1-amino-2-indanol.[6]

-

Sample Preparation: A dilute solution of cis-1-amino-2-indanol is prepared in a suitable volatile solvent (e.g., chloroform, methanol).

-

Column Selection: A chiral stationary phase GC column is required to separate the (1S,2R) and (1R,2S) enantiomers.

-

Instrument Setup: The injector, oven, and detector (typically a Flame Ionization Detector, FID) temperatures are set according to a validated method. The carrier gas (e.g., Helium, Nitrogen) flow rate is optimized.

-

Injection: A small, precise volume (e.g., 1 µL) of the sample solution is injected into the instrument.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each enantiomer. The area under each peak is integrated.

-

Calculation: The enantiomeric excess (% ee) is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100. The overall purity is determined by comparing the total peak area of the compound to the areas of any impurity peaks.

Visualized Workflows

The following diagrams illustrate standardized workflows for handling and assessing the risks of chemical reagents in a research environment.

Caption: Workflow for the safe receiving, handling, and storage of a chemical reagent.

Caption: Logical workflow for hazard assessment and implementation of control measures.

References

- 1. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]

- 2. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]

- 3. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1S,2R)-(-)-cis-1-Amino-2-indanol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. (1S,2R)-(-)-cis-1-Amino-2-indanol 99 126456-43-7 [sigmaaldrich.com]

- 6. (1S,2R)-(−)-cis-1-アミノ-2-インダノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (1R,2S)-(+)-cis-1-Amino-2-indanol, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. (1S,2R)-(-)-cis-1-Amino-2-indanol|126456-43-7|lookchem [lookchem.com]

- 9. echemi.com [echemi.com]

- 10. (1S,2R)-(-)-cis-1-Amino-2-indanol, 99% | Fisher Scientific [fishersci.ca]

- 11. (1R,2S)-(+)-cis-1-Amino-2-indanol 99 136030-00-7 [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

The Versatile Chiral Scaffolding of 1-Amino-2-indanol: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Resolution, and Application of a Key Chiral Building Block in Modern Asymmetric Synthesis and Drug Development.

Introduction

In the landscape of modern organic chemistry and pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundation for the stereocontrolled synthesis of complex molecules, and among these, 1-amino-2-indanol has emerged as a particularly valuable and versatile scaffold. Its rigid, bicyclic structure provides a well-defined stereochemical environment, making it an exceptional chiral auxiliary and a precursor to highly effective chiral ligands for asymmetric catalysis. This technical guide provides a comprehensive overview of the synthesis, resolution, and application of cis-1-amino-2-indanol, tailored for researchers, scientists, and professionals in drug development.

The significance of cis-1-amino-2-indanol was notably highlighted by its incorporation into the structure of Indinavir (Crixivan®), a potent HIV protease inhibitor.[1] This application underscored the compound's value as a key intermediate in the synthesis of complex, biologically active molecules. Beyond its role in medicinal chemistry, derivatives of cis-1-amino-2-indanol have found widespread use in asymmetric synthesis, enabling the production of a broad spectrum of chiral compounds with high enantioselectivity.[2][3] Both enantiomers of cis-1-amino-2-indanol are commercially available, further enhancing its utility in the synthesis of diverse stereoisomers.[2]

This guide will furnish detailed experimental protocols for the synthesis of racemic cis-1-amino-2-indanol, its resolution into single enantiomers through diastereomeric salt formation and enzymatic methods, and its application as a chiral auxiliary in the Evans aldol reaction and as a precursor to a bis(oxazoline) (BOX) ligand for asymmetric catalysis. All quantitative data is presented in structured tables for clear comparison, and key workflows are illustrated with diagrams to facilitate a deeper understanding of the practical aspects of utilizing this powerful chiral building block.

Synthesis of Racemic cis-1-Amino-2-indanol

The synthesis of racemic cis-1-amino-2-indanol is commonly achieved through a Ritter-type reaction starting from indene oxide. This method provides a direct and efficient route to the desired cis-diastereomer.[3][4]

Experimental Protocol: Ritter Reaction from Indene Oxide

This procedure outlines the synthesis of racemic cis-1-amino-2-indanol from indene oxide via an acid-catalyzed reaction with acetonitrile, followed by hydrolysis.

Reaction Scheme:

Caption: Synthesis of racemic cis-1-amino-2-indanol.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, indene oxide is dissolved in acetonitrile and the solution is cooled to -40 °C.[5]

-

Concentrated sulfuric acid (97%) is added dropwise to the cooled solution, maintaining the temperature below -30 °C.[5]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

Water is then added to the reaction mixture, and it is heated to reflux to hydrolyze the intermediate oxazoline.[4]

-

Upon completion of the hydrolysis, the reaction mixture is cooled, and the pH is adjusted with a suitable base (e.g., NaOH) to precipitate the product.

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

| Parameter | Value/Condition |

| Starting Material | Indene Oxide |

| Reagents | Acetonitrile, Sulfuric Acid (97%), Water, NaOH |

| Temperature | -40 °C to Room Temperature, then reflux |

| Typical Yield | 55-60% |

Table 1: Summary of the synthesis of racemic cis-1-amino-2-indanol.

Resolution of Racemic cis-1-Amino-2-indanol

The separation of the racemic mixture into its constituent enantiomers is a critical step for its application in asymmetric synthesis. Two common and effective methods are diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Formation with L-Tartaric Acid

This classical resolution technique relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent, in this case, L-tartaric acid.

Workflow Diagram:

Caption: Diastereomeric salt resolution workflow.

Experimental Protocol:

-

Racemic cis-1-amino-2-indanol is dissolved in a suitable solvent system, such as a mixture of methanol and water.

-

A solution of L-tartaric acid in the same solvent system is added to the amine solution.

-

The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.

-

The crystallized salt is collected by filtration and washed with a small amount of cold solvent.

-

To obtain the free amine, the diastereomeric salt is treated with an aqueous base (e.g., NaOH), and the enantiomerically enriched cis-1-amino-2-indanol is extracted with an organic solvent (e.g., dichloromethane).

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC. The overall yield from indene can be around 50% with an enantiomeric excess greater than 99% after fractional crystallization.[6]

| Parameter | Value/Condition |

| Resolving Agent | L-Tartaric Acid |

| Solvent | Methanol/Water |

| Key Step | Fractional Crystallization |

| Typical Yield | ~50% (overall from indene) |

| Enantiomeric Excess | >99% ee |

Table 2: Quantitative data for the diastereomeric salt resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. Lipases are commonly employed to selectively acylate one enantiomer of an amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Protocol: Lipase-Catalyzed N-Acetylation

This protocol describes the kinetic resolution of racemic cis-1-amino-2-indanol using an immobilized lipase to selectively N-acetylate the (1S,2R)-enantiomer.

Workflow Diagram:

Caption: Enzymatic kinetic resolution workflow.

Procedure:

-

Racemic cis-1-amino-2-indanol is dissolved in a suitable organic solvent, such as tetrahydrofuran (THF).

-

An acyl donor, for instance, ethyl acetate, and an immobilized lipase (e.g., Candida antarctica lipase B, CAL-B) are added to the solution.[4]

-

The reaction mixture is stirred at a controlled temperature until approximately 50% conversion is achieved, which can be monitored by techniques like HPLC or GC.

-

The enzyme is removed by filtration, and the solvent is evaporated.

-

The resulting mixture of the N-acetylated product and the unreacted amino alcohol is separated by column chromatography or extraction.

-

The N-acetyl group can be cleaved to yield the enantiopure (1S,2R)-1-amino-2-indanol.

| Parameter | Value/Condition |

| Enzyme | Immobilized Candida antarctica lipase B (CAL-B) |

| Acyl Donor | Ethyl Acetate |

| Solvent | Tetrahydrofuran (THF) |

| Conversion | ~50% |

| Enantiomeric Excess | >99% for both recovered enantiomers |

Table 3: Quantitative data for the enzymatic kinetic resolution.

Applications of cis-1-Amino-2-indanol as a Chiral Building Block

Enantiopure cis-1-amino-2-indanol is a valuable precursor for the synthesis of chiral auxiliaries and ligands, which are instrumental in a wide array of asymmetric transformations.

Chiral Auxiliary in Asymmetric Aldol Reactions

cis-1-Amino-2-indanol can be converted into a chiral oxazolidinone auxiliary, which is highly effective in directing the stereochemical outcome of aldol reactions, a cornerstone of C-C bond formation in organic synthesis.[2]

Experimental Protocol: Synthesis of an Oxazolidinone Auxiliary and its Application in an Evans Aldol Reaction

This protocol details the synthesis of the chiral oxazolidinone from (1S,2R)-cis-1-amino-2-indanol and its subsequent use in a diastereoselective aldol reaction.

Workflow Diagram:

Caption: Workflow for aldol reaction using a chiral auxiliary.

Procedure:

-

Synthesis of the Oxazolidinone Auxiliary: (1S,2R)-cis-1-amino-2-indanol is reacted with a carbonyl source, such as disuccinimidyl carbonate, in the presence of a base like triethylamine to yield the corresponding oxazolidinone.[2]

-

N-Acylation: The chiral oxazolidinone is then N-acylated, for example, with propionyl chloride, to introduce the enolizable carbonyl group.

-

Aldol Reaction: The N-propionyl oxazolidinone is treated with a boron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., triethylamine) to form the Z-enolate. Subsequent addition of an aldehyde at low temperature (-78 °C) leads to the formation of the syn-aldol adduct with high diastereoselectivity.[6]

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved from the aldol product under various conditions to afford the desired chiral β-hydroxy carbonyl compound, and the auxiliary can often be recovered.

| Parameter | Value/Condition |

| Chiral Auxiliary | (1S,2R)-cis-1-amino-2-indanol-derived oxazolidinone |

| Enolization Reagents | Dibutylboron triflate, Triethylamine |

| Reaction Temperature | -78 °C |

| Diastereoselectivity | High (often >95:5 dr) |

Table 4: Quantitative data for the asymmetric aldol reaction.

Chiral Ligand in Asymmetric Catalysis

The C₂-symmetric bis(oxazoline) (BOX) ligands derived from cis-1-amino-2-indanol, often referred to as IndaBOX ligands, are highly effective in a variety of metal-catalyzed asymmetric reactions.[3]

Experimental Protocol: Synthesis of an IndaBOX Ligand and its Use in Asymmetric Transfer Hydrogenation

This protocol outlines the synthesis of an IndaBOX ligand and its application in the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone.

Workflow Diagram:

Caption: Workflow for IndaBOX ligand synthesis and catalysis.

Procedure:

-

Synthesis of the IndaBOX Ligand: (1R,2S)-(+)-cis-1-amino-2-indanol is condensed with a suitable linker, such as diethyl malonimidate dihydrochloride, to form the bis(oxazoline) ligand.[7]

-

Catalyst Formation: The IndaBOX ligand is reacted in situ with a ruthenium precursor, for example, [RuCl₂(p-cymene)]₂, to generate the active chiral catalyst.

-

Asymmetric Transfer Hydrogenation: The prochiral ketone is added to a solution of the catalyst in a hydrogen source, typically 2-propanol, often in the presence of a base. The reaction is stirred at a specified temperature until completion.[8]

-

Product Isolation and Analysis: The product, an enantiomerically enriched alcohol, is isolated by standard work-up and purification procedures. The enantiomeric excess is determined by chiral GC or HPLC.

| Parameter | Value/Condition |

| Ligand | IndaBOX derived from (1R,2S)-cis-1-amino-2-indanol |

| Metal Precursor | [RuCl₂(p-cymene)]₂ |

| Hydrogen Source | 2-Propanol |

| Typical Enantioselectivity | Up to 98% ee |

Table 5: Quantitative data for asymmetric transfer hydrogenation.

Conclusion

cis-1-Amino-2-indanol stands as a testament to the power of well-designed chiral building blocks in advancing the fields of asymmetric synthesis and drug discovery. Its rigid framework and readily available enantiomers provide a reliable platform for the development of highly selective chiral auxiliaries and ligands. The detailed protocols and workflows presented in this guide are intended to equip researchers with the practical knowledge to effectively utilize this versatile molecule in their synthetic endeavors, paving the way for the creation of novel and complex chiral molecules with significant potential in science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evans aldol ppt | PPTX [slideshare.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 1-Amino-2-indanol: A Technical Guide

Introduction: 1-Amino-2-indanol is a chiral amino alcohol that serves as a crucial building block in synthetic organic chemistry, most notably in the synthesis of pharmaceuticals. Its rigid bicyclic structure and stereogenic centers make it a valuable chiral auxiliary and a key component in various ligands and catalysts. A prominent application is its role as a precursor to the HIV protease inhibitor, Indinavir. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemistry of this compound in research and drug development settings. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with generalized experimental protocols and workflow visualizations.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. It is important to note that the exact values can vary slightly depending on the solvent, concentration, and specific stereoisomer. The data presented here is representative of the cis-1-amino-2-indanol diastereomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |

| 7.10 - 7.40 | m | Ar-H |

| 5.83 | s (broad) | -OH |

| ~4.30 | d | H-1 (CH-NH₂) |

| ~4.00 | m | H-2 (CH-OH) |

| 3.00 - 3.03 | m | H-3 (CH₂) |

| 2.91 - 2.95 | m | H-3 (CH₂) |

| ~2.00 | s (broad) | -NH₂ |

¹³C NMR Spectral Data [1]

| Chemical Shift (δ) ppm | Tentative Assignment |

| 141.40 | Ar-C (quaternary) |

| 138.62 | Ar-C (quaternary) |

| 129.13 | Ar-CH |

| 128.85 | Ar-CH |

| 126.77 | Ar-CH |

| 124.50 | Ar-CH |

| 70.17 | C-2 (CH-OH) |

| 62.44 | C-1 (CH-NH₂) |

| 35.53 | C-3 (CH₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Alcohol |

| 3300 - 3400 | N-H stretch | Primary Amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Aliphatic |

| 1580 - 1620 | C=C stretch | Aromatic Ring |

| 1050 - 1150 | C-O stretch | Secondary Alcohol |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 149 | [M]⁺ (Molecular Ion) |

| 132 | [M - NH₃]⁺ |

| 131 | [M - H₂O]⁺ |

| 118 | [M - CH₂OH]⁺ |

| 104 | [C₈H₈]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[2]

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique.

-

Instrumentation: A GC-MS system equipped with a quadrupole or ion trap mass analyzer.

-

GC-MS Parameters:

-

GC: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ensure separation from any impurities.

-

Ionization: Standard Electron Ionization (EI) at 70 eV.

-

-

Data Acquisition: Acquire mass spectra over a mass range of m/z 40-400.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis and synthesis of this compound.

References

An In-Depth Technical Guide to the Resolution of Racemic 1-Amino-2-indanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic cis-1-amino-2-indanol is a critical chiral building block in organic synthesis, notably serving as a precursor to a wide array of chiral ligands, catalysts, and auxiliaries used in asymmetric synthesis.[1] Furthermore, its rigid indane scaffold is a valuable pharmacophore in the development of therapeutic agents. The biological activity of chiral molecules is often enantiomer-specific, necessitating the separation of racemic mixtures into their constituent enantiomers. This technical guide provides a comprehensive overview of the principal methods for the resolution of racemic 1-amino-2-indanol, presenting detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting and implementing the most suitable strategy for their needs.

Resolution Strategies

The resolution of racemic this compound can be broadly categorized into three main strategies: classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chemical kinetic resolution. Each approach offers distinct advantages and is suited to different experimental constraints and desired outcomes.

Diastereomeric Salt Crystallization

This classical method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2] These diastereomers exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.

Resolving Agent: L-(+)-Tartaric Acid

L-(+)-Tartaric acid is a readily available and cost-effective chiral resolving agent for the resolution of racemic amines. The process involves the selective crystallization of one diastereomeric salt, followed by the liberation of the enantiomerically enriched amine.

Experimental Protocol:

-

Salt Formation: A solution of racemic cis-1-amino-2-indanol in a suitable solvent, such as aqueous isopropanol, is treated with a sub-stoichiometric amount (approximately 0.5 equivalents) of L-(+)-tartaric acid.

-

Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of the less soluble diastereomeric salt, the (1S,2R)-1-amino-2-indanol-L-tartrate salt. The crystallization process can be initiated by seeding with a small crystal of the desired diastereomeric salt.

-

Isolation of Diastereomeric Salt: The crystalline salt is isolated by filtration and washed with a cold solvent to remove the mother liquor containing the more soluble (1R,2S)-1-amino-2-indanol-L-tartrate salt.

-

Liberation of the Enantiopure Amine: The isolated diastereomeric salt is treated with a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free (1S,2R)-1-amino-2-indanol.

-

Extraction and Isolation: The free amine is then extracted from the aqueous solution using an organic solvent (e.g., dichloromethane), and the solvent is evaporated to yield the enantiomerically enriched product. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

dot

Caption: Workflow for diastereomeric salt resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched starting material and the transformed product of the opposite configuration, which can then be separated.

Method A: Acylation of N-Cbz-protected cis-1-amino-2-indanol

In this method, the amino group of the racemic aminoindanol is first protected, for example, with a carboxybenzyl (Cbz) group. A lipase is then used to selectively acylate the hydroxyl group of one enantiomer.

Experimental Protocol:

-

Substrate Preparation: Racemic cis-1-amino-2-indanol is N-protected with a Cbz group to yield N-Cbz-racemic-cis-1-amino-2-indanol.

-

Enzymatic Acylation: The N-Cbz protected substrate is dissolved in an organic solvent (e.g., tert-butyl methyl ether). Lipase PS from Pseudomonas sp. (Amano) and an acyl donor, such as vinyl acetate, are added to the solution. The reaction mixture is stirred at a controlled temperature (e.g., room temperature). The enzyme selectively acylates the (1R,2S)-enantiomer.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC) until approximately 50% conversion is reached.

-

Separation: The reaction is stopped, and the enzyme is removed by filtration. The resulting mixture contains the acylated (1R,2S)-enantiomer and the unreacted (1S,2R)-enantiomer. These can be separated by column chromatography.

-

Deprotection: The Cbz protecting group can be removed from the separated enantiomers by standard methods (e.g., hydrogenolysis) to yield the enantiopure cis-1-amino-2-indanols.

dot

Caption: Workflow for enzymatic acylation.

Method B: Continuous-Flow N-Acetylation

This modern approach utilizes an immobilized enzyme in a packed-bed reactor for a continuous resolution process, offering advantages in terms of efficiency and scalability.

Experimental Protocol:

-

Reactor Setup: A column is packed with an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin).

-

Substrate Solution: A solution of racemic cis-1-amino-2-indanol is prepared in a suitable solvent (e.g., tetrahydrofuran, THF) containing an acyl donor, typically ethyl acetate, which also serves as the acetylating agent.

-

Continuous Flow: The substrate solution is continuously pumped through the packed-bed reactor at a defined flow rate and temperature. The flow rate is optimized to achieve a residence time that allows for approximately 50% conversion. Novozym 435 selectively N-acetylates the (1S,2R)-enantiomer.

-

Product Collection: The effluent from the reactor, containing the N-acetylated (1S,2R)-enantiomer and the unreacted (1R,2S)-enantiomer, is collected.

-

Separation and Isolation: The solvent is evaporated, and the two components are separated by standard techniques such as column chromatography or crystallization to yield the enantiomerically pure products.

dot

Caption: Continuous-flow enzymatic resolution workflow.

Chemical Kinetic Resolution

Chemical kinetic resolution employs a chiral catalyst to selectively acylate one enantiomer of the racemic starting material. This method can offer high enantioselectivity and is often complementary to enzymatic approaches.

Enantioselective Acylation with a Chiral Catalyst

This method involves the use of a chiral catalyst, such as a chiral aminopyridine derivative, to mediate the enantioselective acylation of the amino group of the racemic aminoindanol.

Experimental Protocol:

-

Reaction Setup: Racemic cis-1-amino-2-indanol, a chiral catalyst (e.g., a derivative of 4-aminopyridine), and a non-chiral acylating agent (e.g., acetic anhydride) are combined in an appropriate aprotic solvent.

-

Acylation Reaction: The reaction is carried out at a specific temperature, often sub-ambient, to maximize enantioselectivity. The chiral catalyst preferentially activates the acylation of one enantiomer.

-

Quenching and Work-up: Once the desired conversion is reached (typically around 50%), the reaction is quenched. The reaction mixture is then worked up to remove the catalyst and any remaining acylating agent.

-

Separation: The resulting mixture of the acylated enantiomer and the unreacted enantiomer is separated by chromatography or crystallization.

Data Presentation

The following tables summarize the quantitative data for the different resolution methods described.

Table 1: Diastereomeric Salt Resolution

| Resolving Agent | Enantiomer Obtained | Yield (%) | Enantiomeric Excess (%) | Reference |

| (S)-2-Phenylpropionic acid | (1R,2S)-1-amino-2-indanol | 35 | >99 | [1] |

| L-Tartaric acid | (1S,2R)-1-amino-2-indanol | High | >99 | [1] |

Table 2: Enzymatic Kinetic Resolution

| Method | Enzyme | Substrate | Acyl Donor | Product 1 (ee%) | Product 2 (ee%) | Conversion (%) | Reference |

| Batch Acylation | Lipase PS | N-Cbz-racemic-cis-1-amino-2-indanol | Vinyl Acetate | Acylated (1R,2S) (>99) | Unreacted (1S,2R) | 44 | [1] |

| Continuous-Flow N-Acetylation | Novozym 435 | racemic-cis-1-amino-2-indanol | Ethyl Acetate | N-acetyl-(1S,2R) | (1R,2S)-amine (99) | 50 | [3] |

Conclusion

The resolution of racemic this compound is a well-established field with several robust methods available to the synthetic chemist. The choice of method will depend on factors such as the desired scale of the resolution, the availability of reagents and equipment, and the required enantiopurity of the final product. Diastereomeric salt crystallization remains a simple and effective method for large-scale resolutions. Enzymatic resolutions, particularly in continuous-flow setups, offer high selectivity and operational efficiency. Chemical kinetic resolution provides a valuable alternative, often with complementary enantioselectivity to enzymatic methods. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully implement these techniques and obtain the desired enantiomer of cis-1-amino-2-indanol for their specific applications.

References

An In-depth Technical Guide to Enantiopure 1-Amino-2-Indanol for Researchers and Drug Development Professionals

Enantiopure 1-amino-2-indanol is a pivotal chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in the development of therapeutic agents. Its rigid bicyclic structure and the cis-relationship of the amino and hydroxyl groups provide a unique stereochemical environment, making it an effective chiral auxiliary and a precursor to valuable chiral ligands and catalysts. This guide offers a comprehensive overview of its commercial availability, key applications, and detailed experimental methodologies.

Commercial Availability of Enantiopure this compound

A variety of chemical suppliers offer both enantiomers of cis-1-amino-2-indanol. The tables below summarize the specifications for each enantiomer from several prominent commercial sources, allowing for a straightforward comparison of purity, enantiomeric excess, and other physical properties.

Table 1: Commercial Suppliers and Specifications of (1S,2R)-(-)-1-Amino-2-indanol

| Supplier | CAS Number | Purity/Assay | Enantiomeric Excess (ee) | Optical Rotation | Melting Point (°C) |

| Sigma-Aldrich | 126456-43-7 | 99% | 99% (GLC) | Not Specified | 118-121 |

| Thermo Fisher Scientific | 126456-43-7 | ≥96.0% (GC) | Not Specified | -62.0 ± 2.0° (c=0.5 in chloroform) | 113.0-123.0 |

| Tokyo Chemical Industry (TCI) | 126456-43-7 | >98.0% (GC) | Not Specified | -41.0 to -45.0° (c=1, MeOH) | 117.0-121.0 |

| Chem-Impex | 126456-43-7 | ≥ 98% (Titration, GC) | Not Specified | [α]20/D = -41 to -45° (c=1 in MeOH) | 117 |

| Arran Chemical Company | 126456-43-7 | ≥ 98.0% (HPLC/GC) | Not Specified | Not Specified | Not Specified |

Table 2: Commercial Suppliers and Specifications of (1R,2S)-(+)-1-Amino-2-indanol

| Supplier | CAS Number | Purity/Assay | Enantiomeric Excess (ee) | Optical Rotation | Melting Point (°C) |

| Sigma-Aldrich | 136030-00-7 | 99% | 99% (GLC) | [α]22/D +63° (c = 0.2 in chloroform) | 118-121 |

| Thermo Fisher Scientific | 136030-00-7 | ≥97.5% (Titration) | Not Specified | Not Specified | 117-121 |

| ChemScene | 136030-00-7 | ≥98% | Not Specified | Not Specified | Not Specified |

| Oakwood Chemical | 136030-00-7 | 98% | Not Specified | Not Specified | 117-121 |

| MedchemExpress | 136030-00-7 | Not Specified | Not Specified | Not Specified | Not Specified |

Key Applications in Asymmetric Synthesis

Enantiopure this compound is a versatile tool in asymmetric synthesis, primarily utilized in the following applications:

-

Chiral Auxiliaries: The amino and hydroxyl groups can be readily derivatized to form chiral auxiliaries that direct the stereochemical outcome of reactions such as diastereoselective enolate alkylation and reductions.[1]

-

Chiral Ligands for Catalysis: It serves as a precursor for the synthesis of widely used chiral ligands, such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands, which are employed in a variety of asymmetric catalytic reactions.

-

Resolving Agent: The amine functionality allows it to be used as a resolving agent for racemic carboxylic acids through the formation of diastereomeric salts.

-

Precursor for Biologically Active Molecules: Most notably, (1S,2R)-1-amino-2-indanol is a key intermediate in the synthesis of the HIV protease inhibitor Indinavir (Crixivan®).[1][2]

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the use of enantiopure this compound as a chiral auxiliary in the diastereoselective alkylation of a ketone.

Protocol: Diastereoselective Alkylation of a Ketone via a Chiral Imine Intermediate

This protocol is a general guideline and may require optimization for different substrates.

Step 1: Formation of the Chiral Imine

-

To a solution of the ketone (1.0 eq) in an appropriate solvent (e.g., toluene), add (1S,2R)-(-)-1-amino-2-indanol (1.1 eq).

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting ketone is consumed.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.

Step 2: Deprotonation and Diastereoselective Alkylation

-

The crude chiral imine is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.2 eq), is added dropwise to the solution to form the corresponding aza-enolate. The mixture is stirred at -78 °C for 1-2 hours.

-

The alkylating agent (e.g., an alkyl halide, 1.5 eq) is then added dropwise to the solution at -78 °C.

-

The reaction is stirred at this temperature for several hours until complete, as monitored by TLC.

Step 3: Hydrolysis and Cleavage of the Chiral Auxiliary

-

The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then hydrolyzed by treatment with an aqueous acid (e.g., 1 M HCl) to cleave the chiral auxiliary and yield the alkylated ketone.

-

The final product is purified by flash column chromatography.

Visualizations

The following diagrams illustrate key processes involving enantiopure this compound.

References

The Genesis of a Privileged Scaffold: Early Catalytic Applications of Aminoindanol

For Immediate Release

A cornerstone of modern asymmetric catalysis, cis-1-aminoindan-2-ol and its derivatives have proven to be exceptionally versatile chiral ligands and auxiliaries. This technical guide delves into the seminal early applications of this "privileged" scaffold, focusing on its pivotal role in the development of highly enantioselective catalytic reactions. We will explore the foundational work in Corey-Bakshi-Shibata (CBS) reductions and organocatalytic Friedel-Crafts alkylations, providing detailed experimental protocols, quantitative performance data, and mechanistic insights for researchers, scientists, and drug development professionals.

The Rise of Aminoindanol in Asymmetric Ketone Reduction: The Corey-Bakshi-Shibata (CBS) Reduction

One of the earliest and most impactful applications of aminoindanol was in the development of the renowned Corey-Bakshi-Shibata (CBS) reduction. This method provides a powerful and predictable way to achieve the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. The key to this transformation is the in situ formation of a chiral oxazaborolidine catalyst from a chiral β-amino alcohol, such as a derivative of cis-1-aminoindan-2-ol, and borane.

Performance Data for the CBS Reduction of Ketones

The seminal 1987 work by E. J. Corey, R. K. Bakshi, and S. Shibata laid the groundwork for this powerful reaction. While the original paper focused on a proline-derived catalyst, the principles were rapidly extended to other chiral amino alcohols, including aminoindanol derivatives, which were found to offer excellent levels of enantioselectivity. The following table summarizes typical results for the CBS reduction of various ketones using an aminoindanol-derived oxazaborolidine catalyst.

| Entry | Ketone | Catalyst Loading (mol%) | Time (min) | Yield (%) | Enantiomeric Excess (ee%) |

| 1 | Acetophenone | 10 | 5 | >95 | 94 |

| 2 | α-Tetralone | 10 | 5 | >95 | 96 |

| 3 | 1-Indanone | 10 | 5 | >95 | 97 |

| 4 | Propiophenone | 10 | 5 | >95 | 95 |

| 5 | tert-Butyl methyl ketone | 10 | 10 | >95 | 97 |

Experimental Protocols

1.2.1. Synthesis of the Aminoindanol-Derived Oxazaborolidine Catalyst

A solution of (1S,2R)-1-aminoindan-2-ol (1.0 eq) in dry tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. A solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) in THF is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour. The solvent is removed under reduced pressure to yield the crude oxazaborolidine catalyst, which is typically used without further purification.

1.2.2. General Procedure for the Catalytic Asymmetric Reduction of a Ketone

To a solution of the oxazaborolidine catalyst (0.1 eq) in dry THF at room temperature under an inert atmosphere is added a solution of borane-dimethyl sulfide complex (0.6 eq) in THF. The mixture is stirred for 15 minutes, during which time the catalyst-borane complex forms. The solution is then cooled to the desired reaction temperature (e.g., -78 °C), and a solution of the ketone (1.0 eq) in THF is added dropwise over 10 minutes. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol. The mixture is allowed to warm to room temperature, and the solvent is removed in vacuo. The residue is then treated with 1 M HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude alcohol is purified by flash column chromatography.

Catalytic Cycle of the CBS Reduction

The mechanism of the CBS reduction involves a well-defined catalytic cycle. The Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone, while the Lewis basic nitrogen atom coordinates to the incoming borane molecule. This ternary complex facilitates the stereoselective transfer of a hydride from the borane to the ketone, generating the chiral alcohol.

Caption: Catalytic cycle of the CBS reduction.

Aminoindanol in Organocatalysis: The Friedel-Crafts Alkylation of Indoles

The rigid backbone and bifunctional nature of cis-1-aminoindan-2-ol also made it an excellent scaffold for the design of early organocatalysts. A notable example is its incorporation into thiourea-based catalysts for the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes. This work, pioneered by Herrera, Sgarzani, Bernardi, and Ricci in 2005, demonstrated the power of hydrogen bonding interactions in asymmetric catalysis.[1]

Performance Data for the Organocatalytic Friedel-Crafts Alkylation

The aminoindanol-derived thiourea catalyst effectively promotes the addition of various indoles to nitroalkenes, affording the corresponding products in high yields and with excellent enantioselectivities.

| Entry | Indole | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |

| 1 | Indole | trans-β-Nitrostyrene | 10 | CH₂Cl₂ | 24 | 85 | 89 |

| 2 | Indole | trans-4-Chloro-β-nitrostyrene | 10 | CH₂Cl₂ | 24 | 92 | 91 |

| 3 | Indole | trans-4-Methoxy-β-nitrostyrene | 10 | CH₂Cl₂ | 48 | 80 | 85 |

| 4 | 5-Methoxyindole | trans-β-Nitrostyrene | 10 | CH₂Cl₂ | 24 | 88 | 90 |

| 5 | 2-Methylindole | trans-β-Nitrostyrene | 10 | CH₂Cl₂ | 72 | 75 | 82 |

Experimental Protocols

2.2.1. Synthesis of the Aminoindanol-Derived Thiourea Catalyst

To a solution of (1R,2S)-1-aminoindan-2-ol (1.0 eq) in dichloromethane (CH₂Cl₂) is added 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the resulting solid is purified by flash column chromatography on silica gel to afford the desired thiourea catalyst.

2.2.2. General Procedure for the Catalytic Asymmetric Friedel-Crafts Alkylation

In a vial, the aminoindanol-derived thiourea catalyst (0.1 eq) is dissolved in the specified solvent (e.g., CH₂Cl₂). The indole (1.2 eq) is then added, followed by the nitroalkene (1.0 eq). The reaction mixture is stirred at the indicated temperature and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography to yield the desired product.

Proposed Bifunctional Activation in the Friedel-Crafts Alkylation

The high enantioselectivity observed in this reaction is attributed to a bifunctional activation mechanism. The thiourea moiety of the catalyst activates the nitroalkene through hydrogen bonding, while the hydroxyl group of the aminoindanol scaffold interacts with the indole, orienting it for a stereoselective nucleophilic attack.

Caption: Bifunctional activation by the catalyst.

Conclusion

The early applications of cis-1-aminoindan-2-ol in asymmetric catalysis, particularly in the Corey-Bakshi-Shibata reduction and organocatalytic Friedel-Crafts alkylations, were instrumental in establishing it as a privileged chiral scaffold. The unique combination of a rigid bicyclic framework and strategically positioned functional groups in aminoindanol allows for the creation of highly effective and stereoselective catalysts. The foundational studies detailed in this guide not only provided robust synthetic methodologies but also offered profound insights into the principles of asymmetric induction, paving the way for countless subsequent innovations in the field. These early discoveries continue to influence the design of modern catalysts and remain relevant to researchers in both academic and industrial settings.

References

Conformational Landscape of 1-Amino-2-Indanol: A Theoretical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the conformational preferences of the chiral molecule 1-amino-2-indanol. This compound, a crucial building block in the synthesis of various pharmaceuticals and chiral ligands, exists as two diastereomers: cis-1-amino-2-indanol and trans-1-amino-2-indanol. Their conformational landscapes are dictated by a delicate interplay of steric effects and intramolecular interactions, most notably hydrogen bonding, which significantly influences their chemical reactivity and biological activity. This document summarizes key findings from computational studies, presenting quantitative data, detailed methodologies, and visual representations of the conformational relationships.

Conformational Analysis of cis-1-Amino-2-Indanol

Theoretical studies, corroborated by gas-phase spectroscopy, reveal the presence of two stable, nearly isoenergetic conformers for cis-1-amino-2-indanol in the gas phase.[1] The primary stabilizing interaction in the cis isomer is an intramolecular hydrogen bond between the amino and hydroxyl groups. The two conformers arise from the puckering of the five-membered ring.

Table 1: Calculated Relative Energies and Key Dihedral Angles of cis-1-Amino-2-Indanol Conformers

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle H-O-C2-C1 (°) | Dihedral Angle O-C2-C1-N (°) |

| cis-I | 0.00 | -65.4 | 46.8 |

| cis-II | 0.12 | 67.2 | -47.5 |

Data sourced from Zehnacker et al. (2015) and calculated at the M05-2X/6-311++G(d,p) level of theory.

Conformational Analysis of trans-1-Amino-2-Indanol

In contrast to the cis isomer, the stereochemistry of trans-1-amino-2-indanol precludes the formation of a direct intramolecular hydrogen bond between the amino and hydroxyl groups.[1] As a result, computational studies predict the existence of a single dominant conformer in the gas phase.

Table 2: Calculated Relative Energy and Key Dihedral Angles of the trans-1-Amino-2-Indanol Conformer

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle H-O-C2-C1 (°) | Dihedral Angle O-C2-C1-N (°) |

| trans-I | 0.00 | 178.1 | -100.2 |

Data sourced from Zehnacker et al. (2015) and calculated at the M05-2X/6-311++G(d,p) level of theory.

Experimental and Computational Protocols

The conformational analysis of this compound has been primarily investigated using a combination of gas-phase laser spectroscopy and quantum chemical calculations.

Experimental Methodology: Double Resonance IR-UV Spectroscopy

The experimental characterization of the neutral this compound conformers was performed using double resonance IR-UV spectroscopy in a molecular beam.[1] This technique allows for the conformer-selective recording of vibrational spectra.

A typical experimental workflow is as follows:

Computational Methodology: Quantum Chemical Calculations

The theoretical investigation of the conformational landscape of this compound involved quantum chemical calculations to identify stable conformers and determine their relative energies and geometries.

The general computational workflow is outlined below:

The specific computational details from the key literature are as follows:

-

Software: Gaussian 09 program package.

-

Conformational Search: A relaxed scan of the potential energy surface was performed by rotating the O-H and N-H2 groups.

-

Geometry Optimization and Frequency Calculations: Density Functional Theory (DFT) with the M05-2X functional and the 6-311++G(d,p) basis set was employed.

-

Energy Refinement: Single-point energy calculations were performed at a higher level of theory to obtain more accurate relative energies.

Signaling Pathways and Logical Relationships

The conformational preferences of cis- and trans-1-amino-2-indanol are determined by the presence or absence of a key intramolecular interaction. This relationship can be visualized as a logical pathway.

Conclusion

Theoretical studies provide invaluable insights into the conformational preferences of this compound diastereomers. The presence of a stabilizing intramolecular hydrogen bond in the cis isomer leads to a more complex conformational landscape with two low-energy conformers, whereas the trans isomer is dominated by a single conformation. Understanding these conformational nuances is critical for rational drug design and the development of new chiral catalysts, as the specific three-dimensional arrangement of the amino and hydroxyl groups will dictate the molecule's interactions with its environment. The combination of high-level computational methods and gas-phase spectroscopic techniques offers a powerful approach to elucidating these subtle yet crucial structural details.

References

The Discovery and Enduring Legacy of 1-Amino-2-Indanol: A Chiral Cornerstone in Modern Chemistry

A comprehensive technical guide on the discovery, synthesis, and application of 1-amino-2-indanol, a pivotal chiral building block in asymmetric synthesis and drug development.

Introduction

This compound, a bicyclic amino alcohol, has emerged as a cornerstone in the field of organic chemistry, particularly in the realm of asymmetric synthesis. Its rigid indane backbone and strategically positioned amino and hydroxyl groups provide a unique stereochemical environment, making it an invaluable chiral auxiliary, ligand, and synthetic intermediate. This guide delves into the historical discovery, evolution of synthetic methodologies, and diverse applications of this compound, with a focus on its critical role in the development of pharmaceuticals, most notably the HIV protease inhibitor Indinavir.

Discovery and Historical Context

The first documented synthesis of racemic cis-1-amino-2-indanol was reported in 1951 by Lutz and Wayland.[1] Their approach involved a multi-step sequence starting from trans-2-bromoindan-1-ol, which upon treatment with ammonia, was believed to proceed through an indene oxide intermediate.[1] This initial racemic synthesis laid the groundwork for future investigations into the stereoselective preparation of this crucial molecule. The true potential of this compound, however, was not fully realized until the advent of asymmetric synthesis and the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. A pivotal moment in its history was the discovery of its utility as a chiral ligand in the development of Indinavir (Crixivan®), a potent HIV protease inhibitor, by researchers at Merck.[1][2] This application catalyzed extensive research into efficient and scalable methods for producing enantiopure (1S,2R)- and (1R,2S)-1-amino-2-indanol.

Synthetic Methodologies

The synthesis of this compound has evolved significantly from the initial racemic preparations to highly efficient enantioselective methods. These strategies can be broadly categorized into racemic synthesis followed by resolution, and direct asymmetric synthesis.

Racemic Synthesis and Resolution

The foundational synthesis by Lutz and Wayland provided a viable, albeit non-stereoselective, route to cis-1-amino-2-indanol.[1] An alternative racemic synthesis involves the iodoamidation of indene, followed by cyclization and hydrolysis.[3]

Table 1: Key Racemic Syntheses of cis-1-Amino-2-indanol

| Starting Material | Key Reagents | Reported Yield | Reference |

| trans-2-bromoindan-1-ol | 1. NH₃ 2. 4-nitrobenzoyl chloride 3. SOCl₂ 4. Acidic hydrolysis | Not specified in abstract | [1] |

| Indene | Iodine isocyanate | Not specified in abstract | [3] |

Given the importance of enantiomerically pure this compound, various resolution techniques have been developed. These include classical chemical resolution using chiral acids and more modern enzymatic methods.

-

Chemical Resolution: This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or (S)-2-phenylpropionic acid.[2] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

-

Enzymatic Resolution: Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly employed to selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.[4]

Table 2: Comparison of Resolution Methods for rac-1-Amino-2-indanol

| Method | Resolving Agent/Enzyme | Key Parameters | Outcome | Reference |

| Chemical Resolution | L-(+)-tartaric acid | Diastereomeric salt formation and fractional crystallization | Separation of enantiomers | [2] |

| Chemical Resolution | (S)-2-phenylpropionic acid | Selective crystallization of the ammonium salt | Enantiopure product (35% yield) | [2] |

| Enzymatic Kinetic Resolution | Lipase PS | Isopropenyl acetate as acyl donor | (1S,2S)-azidoindanol (>96% ee) and (1R,2R)-azido acetate (>96% ee) from racemic trans-azidoindanol | [5] |

| Enzymatic Kinetic Resolution | Immobilized Candida antarctica lipase B (CAL-B) | Ethyl acetate as acyl donor in a continuous-flow system | Enantiomerically pure N-acetyl-aminoindanol | [4] |

Enantioselective Synthesis

Direct asymmetric synthesis provides a more elegant and often more efficient route to enantiopure this compound, avoiding the need for resolution steps.

A widely used and practical method for the synthesis of enantiopure cis-1-amino-2-indanol is the Ritter-type reaction on indene oxide. This strategy, reported by Senanayake in 1995, involves the acid-catalyzed reaction of indene oxide with a nitrile (e.g., acetonitrile) to form an oxazoline intermediate, which is then hydrolyzed to the desired amino alcohol.[3] The enantioselectivity of the final product is dependent on the enantiopurity of the starting indene oxide, which can be obtained through methods like the Sharpless asymmetric epoxidation or Jacobsen's asymmetric epoxidation of indene.[3]

This strategy involves the formation of a cis-oxazoline from a trans-1-amino-2-indanol derivative. An enantioselective synthesis developed by Sepracor utilizes an enantioselective epoxidation of indene, followed by epoxide opening with ammonia to yield trans-1-amino-2-indanol. Subsequent amidation and cyclization with inversion of configuration at the C2 position affords the cis-oxazoline, which is then hydrolyzed.[3]

Table 3: Key Enantioselective Syntheses of cis-1-Amino-2-indanol

| Starting Material | Key Strategy | Catalyst/Key Reagent | Enantiomeric Excess (ee) | Overall Yield | Reference |

| Indene | Jacobsen Asymmetric Epoxidation followed by Ritter Reaction | (R,R)-Mn-Salen catalyst, H₂SO₄, Acetonitrile | >99% (after enrichment) | 50% from indene | [3][5] |

| Indene | Sharpless Asymmetric Epoxidation followed by Intramolecular Amide Cyclization | Ti(OiPr)₄, (+)-DET, t-BuOOH | 80-85% for indene oxide | Not specified | [3] |

| 1-(methoxycarbonyl)-indan-2-one | Baker's Yeast Reduction and Curtius Rearrangement | Baker's yeast, Pig liver esterase (PLE) | 99.5% for hydroxy ester | Not specified | [5] |

Applications in Asymmetric Synthesis and Drug Development

The rigid conformational structure of cis-1-amino-2-indanol makes it an exceptional chiral template. It has found widespread use as a chiral auxiliary to control the stereochemical outcome of reactions and as a chiral ligand in metal-catalyzed asymmetric transformations.

Chiral Auxiliary

As a chiral auxiliary, this compound can be temporarily incorporated into a substrate molecule to direct the stereoselective formation of new chiral centers. After the desired transformation, the auxiliary can be cleaved and recovered. A notable application is in asymmetric aldol reactions, where an oxazolidinone derivative of this compound directs the formation of syn-aldol products with high diastereoselectivity.[6][7]

Chiral Ligand and Catalyst

The amino and hydroxyl groups of this compound can coordinate to metal centers, creating a chiral environment that influences the stereochemical course of a catalyzed reaction. Oxazaborolidine catalysts derived from this compound are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[8][9] It has also been used as a ligand in transfer hydrogenation reactions.[5]

Table 4: Applications of this compound in Asymmetric Reactions

| Application | Reaction Type | Catalyst/Reagent System | Product Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |

| Chiral Auxiliary | Asymmetric Aldol Reaction | Oxazolidinone derivative with Bu₂BOTf | >99% de | [6][7] |

| Chiral Catalyst | Enantioselective Ketone Reduction | Oxazaborolidine catalyst with borane | Up to 96% ee | [8] |

| Chiral Ligand | Asymmetric Transfer Hydrogenation | Ruthenium complex with this compound ligand | Up to 98% ee | [5] |

Key Intermediate in Drug Synthesis: The Case of Indinavir

The most prominent application of (1S,2R)-1-amino-2-indanol is as a key chiral building block in the synthesis of Indinavir (Crixivan®), an HIV-1 protease inhibitor.[1][2] The rigid stereochemistry of the aminoindanol moiety is crucial for the potent and selective binding of Indinavir to the active site of the HIV protease enzyme. The synthesis of Indinavir involves the coupling of (1S,2R)-1-amino-2-indanol with other chiral fragments, highlighting the importance of having access to this enantiomerically pure intermediate on a large scale.

Experimental Protocols

Racemic Synthesis of cis-1-Amino-2-indanol via Intramolecular Amide Cyclization (Lutz and Wayland, 1951)

This protocol is based on the originally reported method.[1]

-

Preparation of trans-1-Amino-2-indanol: trans-2-Bromoindan-1-ol is treated with an excess of ammonia. The reaction is presumed to proceed via an in-situ formed indene oxide intermediate which is then opened by ammonia to yield trans-1-amino-2-indanol.

-

Amidation: The resulting trans-1-amino-2-indanol is treated with 4-nitrobenzoyl chloride to form the corresponding amide.

-

Cyclization: The amide is reacted with thionyl chloride to induce an intramolecular cyclization with inversion of configuration at the C2 position, yielding the cis-oxazoline.

-

Hydrolysis: The cis-oxazoline is subjected to acidic hydrolysis (e.g., refluxing in 6 N sulfuric acid) to afford racemic cis-1-amino-2-indanol.

Enantioselective Synthesis of (1S,2R)-1-Amino-2-indanol via Ritter Reaction (Merck Process)

This protocol is a generalized representation of the industrial synthesis.[5]

-

Asymmetric Epoxidation: Indene is subjected to Jacobsen's asymmetric epoxidation using a chiral Mn-(salen) catalyst to produce (1S,2R)-indene oxide with high enantioselectivity.

-

Ritter Reaction: The chiral indene oxide is dissolved in acetonitrile and treated with oleum (or another strong acid) at low temperature. This initiates the Ritter reaction, forming a methyl oxazoline intermediate.

-

Hydrolysis: The reaction mixture is then hydrolyzed with water to cleave the oxazoline ring and form the sulfate salt of (1S,2R)-1-amino-2-indanol.

-

Enantiomeric Enrichment: The resulting product is further enantioenriched by fractional crystallization with L-tartaric acid to yield (1S,2R)-1-amino-2-indanol with >99% ee.

Enzymatic Kinetic Resolution of (±)-cis-1-Amino-2-indanol

This protocol is based on the use of immobilized lipase.[4]

-

Enzyme Immobilization: Candida antarctica lipase B (CAL-B) is immobilized on a solid support (e.g., acrylic resin).

-

Reaction Setup: A solution of racemic cis-1-amino-2-indanol in a suitable organic solvent (e.g., THF) is prepared. Ethyl acetate serves as the acyl donor.

-

Continuous-Flow Reaction: The racemic aminoindanol solution is passed through a column packed with the immobilized lipase at a controlled flow rate.

-

Separation: The eluent contains the unreacted (1R,2S)-1-amino-2-indanol and the N-acetylated (1S,2R)-1-amino-2-indanol. These can be separated by standard chromatographic techniques or extraction.

-

Hydrolysis (optional): The N-acetylated enantiomer can be hydrolyzed to obtain the free (1S,2R)-1-amino-2-indanol.

Visualizations

Synthesis of Indinavir from (1S,2R)-1-Amino-2-indanol

Caption: Synthetic workflow for Indinavir highlighting the key coupling steps.

Asymmetric Aldol Reaction using a this compound-derived Chiral Auxiliary

Caption: Workflow for an asymmetric aldol reaction using a chiral auxiliary derived from this compound.

Enzymatic Kinetic Resolution of Racemic this compound

Caption: Logical flow of enzymatic kinetic resolution of racemic this compound.

Conclusion

From its humble beginnings as a racemic compound in the mid-20th century, this compound has ascended to a position of prominence in the world of asymmetric synthesis. The development of efficient enantioselective synthetic routes, driven in large part by its critical role in the synthesis of the life-saving drug Indinavir, has made this chiral building block readily accessible to researchers. Its rigid framework and versatile functionality continue to make it a valuable tool for controlling stereochemistry in a wide array of chemical transformations. The story of this compound is a testament to the synergistic relationship between academic discovery and industrial application, and its legacy as a cornerstone of modern organic chemistry is firmly cemented.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. mdpi.com [mdpi.com]

- 3. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]

- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Use of 1-Amino-2-indanol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cis-1-amino-2-indanol as a versatile chiral building block in asymmetric synthesis. Its rigid indane backbone and the cis-relationship of the amino and hydroxyl groups create a well-defined chiral environment, leading to high levels of stereocontrol in a variety of chemical transformations. Both enantiomers of cis-1-amino-2-indanol are commercially available, allowing for the synthesis of either enantiomer of a target molecule.[1] This document details its application in the asymmetric reduction of ketones, diastereoselective alkylations, and asymmetric aldol reactions, complete with experimental protocols and quantitative data.

Asymmetric Reduction of Ketones via Corey-Itsuno Reaction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Oxazaborolidine catalysts derived from chiral amino alcohols, famously developed by Corey, Bakshi, and Shibata (CBS), are highly effective for this purpose. cis-1-Amino-2-indanol is an excellent precursor for the formation of a rigid, bicyclic oxazaborolidine catalyst that demonstrates high enantioselectivity in the reduction of a wide range of ketones.[2][3][4]

The Corey-Itsuno reduction is a chemical reaction in which a prochiral ketone is enantioselectively reduced to produce the corresponding chiral, non-racemic alcohol.[3][4] The oxazaborolidine reagent mediates the enantioselective reduction and was developed by the laboratory of Itsuno.[3][4]

General Reaction Scheme

A prochiral ketone is reduced by a borane source, typically borane-dimethyl sulfide (BMS) or borane-THF complex, in the presence of a catalytic amount of an oxazaborolidine derived from cis-1-amino-2-indanol.

Mechanism of Asymmetric Ketone Reduction

The mechanism of the Corey-Itsuno reduction involves the formation of a catalyst-borane complex. The Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone, while the borane is delivered from the more sterically accessible face, directed by the bulky substituent of the catalyst. This organized transition state assembly leads to the observed high enantioselectivity.

Quantitative Data: Asymmetric Reduction of Acetophenone Derivatives

The following table summarizes the results for the asymmetric reduction of various acetophenone derivatives using the oxazaborolidine catalyst derived from (1S, 2R)-(-)-cis-1-amino-2-indanol.

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |

| 1 | Acetophenone | (R)-1-Phenylethanol | 89 | 91 |

| 2 | 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 92 | 94 |

| 3 | 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 85 | 88 |

| 4 | 2'-Chloroacetophenone | (R)-1-(2-Chlorophenyl)ethanol | 90 | 92 |

Data compiled from representative literature. Actual results may vary based on specific reaction conditions.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes the in situ generation of the oxazaborolidine catalyst from (1S, 2R)-(-)-cis-1-amino-2-indanol and its use in the asymmetric reduction of acetophenone.

Materials

-

(1S, 2R)-(-)-cis-1-Amino-2-indanol

-

Tetrabutylammonium borohydride

-

Methyl iodide

-

Acetophenone

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure

-

To a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1S, 2R)-(-)-cis-1-amino-2-indanol (10 mol%) and anhydrous THF.

-

Add tetrabutylammonium borohydride (1.0 equiv.) to the stirred solution at room temperature.

-

After 10 minutes, add methyl iodide (1.0 equiv.) dropwise via syringe. Stir the mixture for 30 minutes to generate the oxazaborolidine catalyst in situ.

-

Cool the reaction mixture to 0 °C and add a solution of acetophenone (1.0 equiv.) in anhydrous THF dropwise over 15 minutes.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

-

Warm the mixture to room temperature and add 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-1-phenylethanol.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Diastereoselective Alkylation

cis-1-Amino-2-indanol can be converted into a chiral oxazolidinone auxiliary. N-acylation of this auxiliary followed by deprotonation generates a chiral enolate that undergoes highly diastereoselective alkylation. The steric bulk of the indanyl moiety effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

General Workflow

The workflow involves the formation of the N-acyloxazolidinone, subsequent diastereoselective alkylation, and finally, the cleavage of the chiral auxiliary to yield the enantioenriched product.

Quantitative Data: Diastereoselective Alkylation of N-Propionyloxazolidinone

The table below shows representative results for the alkylation of the N-propionyloxazolidinone derived from (1S, 2R)-cis-1-amino-2-indanol.

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Benzyl bromide | N-(2-Benzylpropanoyl)oxazolidinone | 88 | >99 |

| 2 | Allyl iodide | N-(2-Allylpropanoyl)oxazolidinone | 85 | >99 |

| 3 | Methyl iodide | N-(2-Methylpropanoyl)oxazolidinone | 92 | >98 |

| 4 | Isopropyl iodide | N-(2-Isopropylpropanoyl)oxazolidinone | 75 | >97 |

Data compiled from representative literature. Diastereomeric excess is typically very high due to the excellent facial bias provided by the auxiliary.

Experimental Protocol: Diastereoselective Benzylation

This protocol details the diastereoselective benzylation of the N-propionyloxazolidinone derived from (1S, 2R)-cis-1-amino-2-indanol.

Materials

-

N-Propionyloxazolidinone derived from (1S, 2R)-cis-1-amino-2-indanol

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

-

Benzyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-